p-Naphtholbenzein

Description

Properties

IUPAC Name |

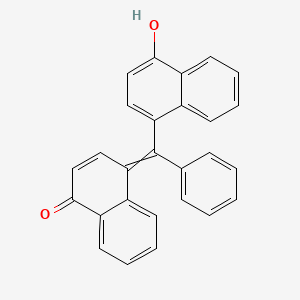

4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDWRTZCUJCDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059730 | |

| Record name | 1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder; [Alfa Aesar MSDS] | |

| Record name | p-Naphtholbenzein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

145-50-6 | |

| Record name | α-Naphtholbenzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(α-(4-hydroxy-1-naphthyl)benzylidene)naphthalen-1(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reactant Preparation and Catalysis

-

Grinding Process : Phthalic anhydride (190 g) and 1-naphthol (370 g) are pre-ground into fine powders to enhance reactivity.

-

Molar Ratios : A molar ratio of 1:1.5–1:2.5 (phthalic anhydride to 1-naphthol) ensures complete conversion, with excess 1-naphthol driving the reaction forward.

-

Catalyst Selection : Methylsulfonic acid (150 mL) or sulfuric acid is used as the catalyst, enabling protonation of the anhydride carbonyl groups to facilitate nucleophilic attack by 1-naphthol.

Reaction Conditions

Purification and Isolation

The viscous crude product undergoes sequential solvent treatments to remove unreacted starting materials and byproducts:

-

Solvent A Dissolution : The crude product is dissolved in a polar solvent (e.g., isopropyl alcohol), filtered, and neutralized with NaOH to precipitate impurities.

-

Solvent B Recrystallization : The filtrate is concentrated, and a non-polar solvent (e.g., toluene) is added to induce crystallization upon cooling.

-

Final Washing : The filter cake is boiled with deionized water to remove residual salts and dried under vacuum to obtain >95% pure this compound.

Alternative Synthetic Routes and Modifications

Glycosylation for Biochemical Applications

In microbiological assays, this compound is functionalized as a β-galactoside derivative. A 2000 study outlines the synthesis of this compound-β-d-galactoside (PNB-Gal):

-

Reaction Setup : this compound (1.87 g) is dissolved in acetone with KOH, followed by α-acetobromogalactose (4.1 g).

-

Alkaline Conditions : The pH is maintained above 11 using KOH additions over 4.5 hours to ensure glycosidic bond formation.

-

Purification : Column chromatography with ethyl acetate-toluene (3:1) removes unreacted starting materials, yielding a brownish-yellow powder.

Industrial-Scale Production and Quality Control

ASTM Standards for Purity

The ASTM D3242-07 standard mandates strict criteria for this compound used in titration:

Yield and Purity Comparison

| Parameter | Patent Method | Glycosylation Method |

|---|---|---|

| Yield | 29% | 40% (PNB-Gal) |

| Purity | >95% | >90% |

| Key Purification Step | Solvent recrystallization | Column chromatography |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

p-Naphtholbenzein undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohols and related derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

pH Indicator

p-Naphtholbenzein is primarily utilized as a pH indicator due to its ability to undergo a color change in response to varying pH levels.

Application in Titrations

- It is commonly used in acid-base titrations, particularly in petroleum chemistry, where it serves as an indicator for determining the acidity of petroleum products .

| pH Range | Color Change |

|---|---|

| 10.5 - 11.0 | Yellow |

| 11.0 - 12.0 | Green |

| >12.0 | Red |

Biochemical Applications

This compound has been evaluated for its role in biochemical assays, particularly as a substrate for detecting enzyme activity.

Case Study: Beta-Galactosidase Detection

- A study demonstrated that this compound can be used as a substrate for beta-galactosidase, an enzyme that hydrolyzes beta-galactosides into monosaccharides. The interactions involve hydrogen bonding and π-π stacking with aromatic amino acids .

Experimental Findings

- The effectiveness of this compound was compared with traditional substrates, showing superior sensitivity and specificity for enzyme detection.

Environmental Applications

Recent research has highlighted the use of this compound in environmental chemistry, specifically in the extraction and analysis of polar compounds from water samples.

Stir Bar Sorptive Extraction (SBSE)

Mechanism of Action

The mechanism of action of p-Naphtholbenzein involves its ability to interact with various molecular targets. As a pH indicator, it changes color based on the protonation state of the hydroxyl group. In biological systems, it may exert effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl Red

- Chemical Profile : Methyl red (C₁₅H₁₅N₃O₂) is an azo dye with a pH transition range of 4.4–6.3 , shifting from magenta (acidic) to yellow (basic) .

- Applications: Unlike p-naphtholbenzein, methyl red is primarily used in aqueous titrations. It lacks the broad solvent compatibility required for non-polar matrices like motor oils.

- Limitations : Its narrow pH range restricts utility in complex industrial samples, where this compound’s wider applicability (pH 8.8–10.0) is advantageous .

Naphthoxazine

- Chemical Profile : Naphthoxazine derivatives, synthesized from 2-naphthol, methylamine, and formaldehyde, share structural similarities with this compound but feature oxazine rings .

- Applications : Naphthoxazines are explored for polymeric materials and pharmacological applications due to their thermal stability. However, they lack utility as pH indicators .

- Key Difference : this compound’s role in analytical chemistry contrasts with naphthoxazines’ focus on material science.

Thymolphthalein and Phenolphthalein

- Thymolphthalein (pH 9.3–10.5): Transitions from colorless to blue, suitable for high-pH titrations but incompatible with non-aqueous solvents .

- Phenolphthalein (pH 8.0–10.0): Shifts from colorless to pink but degrades in strongly basic conditions, unlike this compound, which remains stable in alkaline environments .

Data Table: Comparative Analysis of Indicators

Research Findings and Industrial Relevance

- Superior Solvent Compatibility: this compound outperforms methyl red and phenolphthalein in non-polar solvents, critical for analyzing lubricants and biofuels .

- Synthetic Advantages : Unlike naphthoxazines, which require formaldehyde and amines, this compound’s synthesis is optimized for purity and yield, as evidenced by its use in USP standards .

Q & A

Q. What are the standard protocols for synthesizing and characterizing p-Naphtholbenzein?

this compound (C₂₇H₁₈O₂) is synthesized via condensation reactions involving naphthol derivatives. Characterization requires spectral analysis (e.g., NMR, IR) and determination of purity through melting point (230–235°C) and chromatographic methods. New compounds must include elemental analysis and solubility profiles, while known compounds should reference established literature .

Q. How is this compound utilized in non-aqueous titrations?

this compound serves as a redox indicator in glacial acetic acid-based titrations. A standard protocol involves dissolving 250 mg in 100 mL glacial acetic acid to prepare the test solution (TS). It is critical to pre-neutralize the solvent with 0.1 N perchloric acid to avoid interference .

Q. What purity standards are required for this compound in pharmacopeial applications?

The USP specifies "suitable grades" for pharmaceutical use, emphasizing the absence of impurities like chlorides. Compliance with USP 30/NF 33 requires validation via absorbance spectra and pH range testing (Annex B of DIN ISO 6618) .

Advanced Research Questions

Q. How can researchers optimize this compound’s indicator properties under varying solvent conditions?

Methodological optimization involves testing solubility in aprotic solvents (e.g., DMF, DMSO) and adjusting acid concentrations. The pH transition range (typically 8.2–9.8) must be validated using titration curves. Comparative studies with cresol red or thymolphthalein are recommended to assess sensitivity .

Q. What strategies resolve contradictions in this compound’s spectral data across studies?

Discrepancies in UV-Vis absorbance peaks (e.g., 450 nm vs. 480 nm) may arise from solvent polarity or impurity interference. Researchers should replicate experiments under controlled conditions (e.g., anhydrous acetic acid) and cross-validate with HPLC-MS to isolate degradation products .

Q. How does this compound compare to other indicators in determining acid/base numbers in lubricants?

Per DIN ISO 6618, this compound’s precision in strong acid/base titration (e.g., ±0.05 mg KOH/g) surpasses phenolphthalein in non-aqueous matrices. However, its performance in oxidized oils requires calibration against potentiometric methods due to color interference from degraded additives .

Q. What experimental designs validate this compound’s stability in long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) should monitor colorimetric response, pH drift, and crystallinity changes. Degradation kinetics can be modeled using Arrhenius equations, with validation via FTIR to detect acetic acid esterification byproducts .

Methodological Frameworks

Q. How can the PICO framework structure research on this compound’s novel applications?

- Population/Problem : Non-aqueous titration systems requiring high-precision indicators.

- Intervention : this compound in mixed-solvent matrices.

- Comparison : Traditional indicators (e.g., crystal violet).

- Outcome : Accuracy (±0.1% endpoint detection). This framework ensures hypothesis-driven experimentation and cross-method validation .

Q. What are common pitfalls in interpreting this compound’s titration endpoints?

- Over-titration : Caused by slow color transition in viscous solutions. Mitigate by using kinetic endpoint detection (e.g., automated burettes).

- Solvent Effects : Acetic acid volatility alters concentration. Standardize solutions daily and use sealed titration cells .

Data Analysis & Reporting

Q. How should researchers document this compound’s experimental data for reproducibility?

Follow Beilstein Journal guidelines:

- Primary Data : Include titration curves, spectral peaks, and purity coefficients.

- Supporting Information : Raw chromatograms, stability study datasets, and solvent preparation logs.

- Ethical Reporting : Disclose solvent sourcing (e.g., glacial acetic acid grade) and instrument calibration protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.